5,5'-Bis(bromomethyl)-2,2'-bipyridine
Overview
Description
5,5’-Bis(bromomethyl)-2,2’-bipyridine is a ligand that is synthesized by the reaction of bromine and 2-aminopyridine . It has been evaluated for its ability to form an amide bond with chloride ions and to bind anions such as nitrate .
Synthesis Analysis
The synthesis of 5,5’-Bis(bromomethyl)-2,2’-bipyridine involves the reaction of bromine and 2-aminopyridine . More detailed information about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The structure of 5,5’-Bis(bromomethyl)-2,2’-bipyridine was investigated by 1H and 13C NMR spectroscopy and X-ray structural analysis . Both in the crystalline state and in solution, molecules of this compound have a chair conformation .Chemical Reactions Analysis
5,5’-Bis(bromomethyl)-2,2’-bipyridine has shown electrochemical behavior in titrations . More detailed information about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5’-Bis(bromomethyl)-2,2’-bipyridine include a molecular weight of 342.03 g/mol . It is a solid at room temperature .Scientific Research Applications
Application 1: Fine Organic Synthesis and Bactericidal Compound
- Summary of the Application : The compound “5,5’-Bis(bromomethyl)-2,2’-bipyridine” is a promising reagent for fine organic synthesis and a potential bactericidal compound .
- Methods of Application or Experimental Procedures : The structure of this compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations at the PBE/3ξ level of theory were used to determine the pathway of conformational transformations and the potential barriers for internal rotation of aromatic and N(CH3)2 groups .
- Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .
Application 2: Synthesis of 2,2’-Bipyridine Derivatives
- Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2,2’-bipyridine derivatives .
- Methods of Application or Experimental Procedures : The structure of the compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations were used to determine the pathway of conformational transformations .
- Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .
Application 3: Synthesis of 1,3-Dioxane Derivatives
- Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 1,3-dioxane derivatives .
- Methods of Application or Experimental Procedures : The structure of the compound was studied by 1H and 13C NMR spectroscopy and X-ray analysis .
- Results or Outcomes : The study found that its molecules in crystal adopt a chair conformation, whereas equilibrium between energy-degenerate chair invertomers exists in solution at room temperature .
Application 4: Synthesis of 2,2-Dimethyl-1,3-dioxane Derivatives
- Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2,2-dimethyl-1,3-dioxane derivatives .
- Methods of Application or Experimental Procedures : The structure of the compound was investigated using 1H and 13C NMR spectroscopy and X-ray structural analysis . Density functional theory calculations were used to determine the pathway of conformational transformations .
- Results or Outcomes : The study found that the molecules of this compound have a chair conformation with an equatorial orientation of the aromatic substituent, both in the crystalline state and in solution .
Application 5: Synthesis of 2-[4-(Dimethylamino)phenyl]-1,3-dioxane Derivatives
- Summary of the Application : “5,5’-Bis(bromomethyl)-2,2’-bipyridine” can be used in the synthesis of 2-[4-(dimethylamino)phenyl]-1,3-dioxane derivatives .
- Methods of Application or Experimental Procedures : The structure of the compound was studied by 1H and 13C NMR spectroscopy, X-ray diffraction (XRD) analysis, and quantum-chemical calculations by the DFT PBE/3ζ method .
- Results or Outcomes : The study found that its molecules in crystal adopt a chair conformation, whereas equilibrium between energy-degenerate chair invertomers exists in solution at room temperature .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESAKGGTMNBXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453629 | |
Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-Bis(bromomethyl)-2,2'-bipyridine | |
CAS RN |
92642-09-6 | |
Record name | 5,5'-bis(bromomethyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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